molecular formula C7H7BrO B166433 2-Bromoanisole CAS No. 578-57-4

2-Bromoanisole

Cat. No. B166433
CAS RN: 578-57-4
M. Wt: 187.03 g/mol
InChI Key: HTDQSWDEWGSAMN-UHFFFAOYSA-N
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Patent
US05395766

Procedure details

Into a three-necked flask of 1liter, 25g (0.145 mol) of o-bromophenol, 6.1 g (0,152mol) of sodium hydroxide and 300 ml of ethanol were charged and refluxed for two hours. Then, 82.0 g (0.578 mol) of methyl iodide was added dropwise and the mixture was refluxed further for four hours. After the mixture was cooled to room temperature, 600 ml of diethyl ether was added. The mixture was charged into a separatory funnel. Separated organic layer was washed successively with, 100 ml of 2N-hydrochloric acid cooled with ice, 300 ml of saturated sodium thiosulfate, and water until the washings were neutral. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was removed by distillation under reduced pressure. The concentrate was distilled under reduced pressure to obtain 25.3 g (0.135 mol) of o-methoxyphenylbromide.
[Compound]
Name
25g
Quantity
0.145 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[OH-].[Na+].[CH2:11](O)C.CI>C(OCC)C>[CH3:11][O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Br:1] |f:1.2|

Inputs

Step One
Name
25g
Quantity
0.145 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
6.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
82 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed further for four hours
Duration
4 h
ADDITION
Type
ADDITION
Details
The mixture was charged into a separatory funnel
WASH
Type
WASH
Details
Separated organic layer was washed successively with, 100 ml of 2N-hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice, 300 ml of saturated sodium thiosulfate, and water until the washings
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The concentrate was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.135 mol
AMOUNT: MASS 25.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.